molecular formula C6H5ClO<br>C6H4ClOH<br>C6H5ClO B041353 Parachlorophenol CAS No. 106-48-9

Parachlorophenol

Cat. No. B041353
CAS RN: 106-48-9
M. Wt: 128.55 g/mol
InChI Key: WXNZTHHGJRFXKQ-UHFFFAOYSA-N
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Description

Parachlorophenol is an antibacterial agent used to prevent infections in root canals . It is a white crystal with a strong phenol odor . It is slightly soluble to soluble in water, depending on the isomer, and denser than water .


Synthesis Analysis

Parachlorophenol can be prepared from phenol through a series of steps. The phenol is first reacted with phosphorus trichloride in an aromatic organic solvent to form phenyl phosphite. This is then oxidized with an oxidizing agent such as hydrogen peroxide or persulfuric acid. The phenyl phosphate is reacted directly with chlorine, preferably in a solvent medium such as acetic acid or carbon tetrachloride in the presence of a chlorination catalyst such as ferric chloride or iodine. Finally, the chlorinated phenyl phosphate is hydrolyzed in an aqueous medium with caustic soda or an acid, such as hydrochloric acid, and the chlorophenol product is recovered .


Molecular Structure Analysis

The molecular formula of Parachlorophenol is C6H5ClO . Its molecular weight is 128.556 . The structure of Parachlorophenol can be viewed using Java or Javascript .


Chemical Reactions Analysis

The hydroxyl group in Parachlorophenol is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. As a result, phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

Parachlorophenol has a density of 1.306 g/mL at 25 °C, a melting point of 42-45 °C, and a boiling point of 220 °C. It is slightly soluble in water, with a solubility of 2.7 g/100 mL at 20 ºC. It is also soluble in ethanol. It has a vapor pressure of 1 mm Hg at 49.8 °C and a vapor density of 4.43 (vs air). It appears as a low melting crystalline mass, white to pale yellow in color, with a phenolic-like odor .

Scientific Research Applications

  • Inflammatory and Immune Reactions : PCP and camphorated PCP significantly decrease the substrate adherence capacity of inflammatory macrophages, potentially inhibiting macrophage function and modulating immune and inflammatory reactions (Llamas, Segura, Jiménez-Rubio, & Jiménez-Planas, 1997).

  • Cytotoxicity and Genotoxicity : Both camphorated phenol and PCP, used in root canal treatments, reduced double-stranded polynucleic acid content in human pulp fibroblasts, but did not cause genotoxicity (Chang, Huang, Cheng, Chou, & Chou, 1998).

  • Connective Tissue Response : A 1% aqueous solution of PCP evokes a very mild connective tissue inflammatory response, suggesting potential clinical advantages in reducing acute "flare-ups" during root canal therapy (Harrison & Madonia, 1971).

  • Bactericidal and Fungicidal Effectiveness : A concentration of at least 10% PCP in 80% alcoholic solution has the same long-distance bactericidal and fungicidal effectiveness as 25% formalin in 80% alcoholic solution (Thé, 1975).

  • Antimicrobial Effectiveness : Concentrations of less than 1% of PCP are effective in vitro against various microorganisms commonly found in infected root canals (Harrison & Madonia, 1970).

  • Mammalian Cell Toxicity : PCP was found to be far more toxic for the mammalian cell line used in a study, highlighting the need for careful handling and application in clinical settings (Thé, Bauer, & DeGrood, 1976).

  • Nitric Oxide Production Suppression : PCP and camphorated PCP suppress nitric oxide production by murine macrophages in a dose-dependent manner (Barid & Sosroseno, 2002).

  • Electrochemical Sensing : Nitrogen-doped hollow carbon spheres wrapped with graphene nanostructure provide highly sensitive electrochemical sensing of PCP, with a detection limit of 0.01M and a linear range of 0.03-38.00M (Yi, Zhu, Sun, Sun, & Wu, 2016).

  • Dentin Penetration : Aqueous PCP penetrates into dentin from the pulp chamber and root canal and travels at least to the cementodentinal junction, while camphorated PCP does not (Avny, Heiman, Madonia, Wood, & Smulson, 1973).

  • Antibacterial vs. Cytotoxic Effects : The cytotoxicity of PCP exceeds its antibacterial activity, with a larger zone of inhibition for fibroblasts than for bacteria (Messer & Feigal, 1985).

  • Environmental Applications : Various studies have explored the use of PCP in environmental applications such as degradation processes and removal from aqueous solutions. For instance, recycled used tires have been shown to be effective for PCP removal from water (Akbar et al., 2014), and different processes like Electro-Fenton and Photo-Fenton have been effective in degrading PCP in water with high efficiencies (Manivasagan, Basha, Kannadasan, & Saranya, 2012).

Safety And Hazards

Parachlorophenol is harmful by inhalation, in contact with skin, and if swallowed. It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. After contact with skin, it should be washed immediately with plenty of soap-suds. It should be avoided to release to the environment .

properties

IUPAC Name

4-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

WXNZTHHGJRFXKQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)Cl
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Molecular Formula

C6H5ClO, Array
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Related CAS

1121-74-0 (potassium salt), 1193-00-6 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID1021871
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Molecular Weight

128.55 g/mol
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Physical Description

P-chlorophenol appears as white crystals with a strong phenol odor. Slightly soluble to soluble in water, depending on the isomer, and denser than water. Noncombustible. Used as an intermediate in organic synthesis of dyes and drugs., White solid; Yellow or pink if not pure; Unpleasant, penetrating odor; [Hawley] Off-white crystalline powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

428 °F at 760 mmHg (NTP, 1992), 220 °C
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Flash Point

250 °F (NTP, 1992), 121 °C, 121 °C (250 °F) CLOSED CUP, 121 °C c.c.
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), 2.71 PARTS SOL IN 100 PARTS WATER @ 20 °C, Very sol in alc, glycerin, ether, chloroform, fixed and volatile oils; sparingly sol in liquid petroleum, Very sol in ethanol, benzene, ethyl ether; soluble in alkali, Soluble in aqueous alkali, oxygenated and aromatic solvents, In water, 2.40X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 2.7
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Density

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2238 at 78 °C/4 °C, Density/Specific gravity: 1.2651 at 40 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.43 (Air= 1), Relative vapor density (air = 1): 4.44
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Vapor Pressure

0.1 mmHg at 68 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm at 49.8 °C, 8.7X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13
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Mechanism of Action

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule.
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/
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Product Name

4-Chlorophenol

Color/Form

Needle like, white to straw-colored crystals, White crystals (yellow or pink when impure), Yellow solid

CAS RN

106-48-9
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLOROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

109.8 to 110.7 °F (NTP, 1992), 42.8 °C, 43 °C
Record name P-CHLOROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2906
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-CHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLOROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Parachlorophenol
Reactant of Route 2
Parachlorophenol
Reactant of Route 3
Parachlorophenol
Reactant of Route 4
Parachlorophenol
Reactant of Route 5
Parachlorophenol
Reactant of Route 6
Reactant of Route 6
Parachlorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.